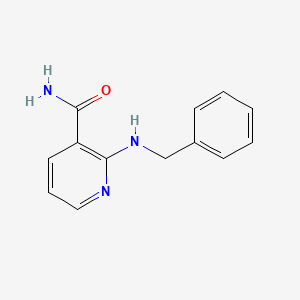
2-Benzylamino-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylamino-3-pyridinecarboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group at the second position and a carboxamide group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-3-pyridinecarboxamide can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-aminopyridine with benzyl chloride in the presence of a base such as potassium hydroxide.
Reductive Alkylation: Another method involves the reductive alkylation of 2-aminopyridine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylamino-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Pyridinecarboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
2-Benzylamino-3-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Material Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: It serves as a ligand in the study of enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 2-Benzylamino-3-pyridinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-Aminopyridine: A precursor in the synthesis of 2-Benzylamino-3-pyridinecarboxamide.
3-Pyridinecarboxamide: Shares the pyridinecarboxamide structure but lacks the benzylamino group.
Benzylamine: Similar in structure but lacks the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the benzylamino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in various research fields .
Propiedades
Número CAS |
57311-16-7 |
|---|---|
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(benzylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O/c14-12(17)11-7-4-8-15-13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,17)(H,15,16) |
Clave InChI |
AZOXEVJCATWNIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
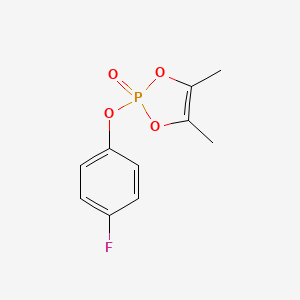

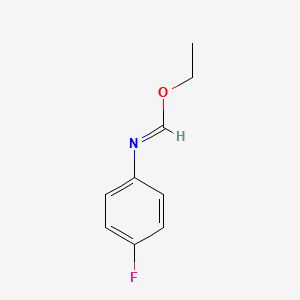

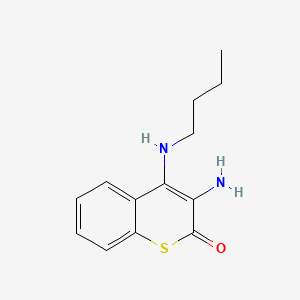
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)

![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
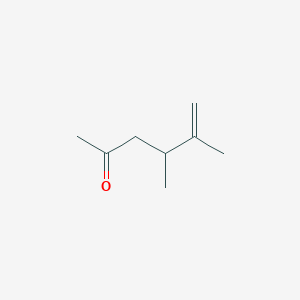
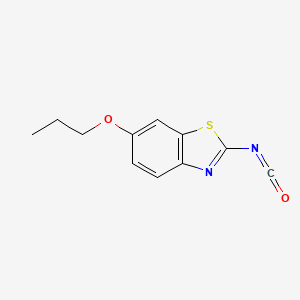
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
